![molecular formula C10H11ClN2S B069327 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol CAS No. 175276-96-7](/img/structure/B69327.png)
5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol
Overview
Description
5-Chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol is a chemical compound with the empirical formula C7H5ClN2S . Its molecular weight is 184.65 .
Synthesis Analysis
The synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol and its derivatives has been reported in the literature . The compound has been used as a potent PqsR antagonist in the study of Pseudomonas aeruginosa infections . The synthesis involved a hit to lead process to fine-tune the potency of a previously reported inhibitor .
Chemical Reactions Analysis
The chemical reactions involving 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol are not well-documented in the literature. More research is needed to understand its reactivity and potential applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol are not well-documented in the literature .
Scientific Research Applications
Therapeutic Potential
Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Agents
Imidazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . These compounds could potentially be used in the development of new and effective anti-TB drugs.
Antihistaminic Agents
Imidazole is the basic core of some natural products such as histidine and histamine . Therefore, imidazole derivatives can be used in the development of antihistaminic agents.
Antiulcer Agents
Imidazole derivatives such as omeprazole and pantoprazole are used as antiulcer agents . These compounds can inhibit the secretion of gastric acid, which can help in the treatment of ulcers.
Antihelmintic Agents
Imidazole derivatives such as thiabendazole are used as antihelmintic agents . These compounds can be used to treat infections caused by parasitic worms.
Antinematodal Agents
Imidazole derivatives such as nocodazole are used as antinematodal agents . These compounds can be used to treat infections caused by nematodes or roundworms.
Bactericidal Agents
Imidazole derivatives such as metronidazole and nitroso-imidazole are used as bactericidal agents . These compounds can kill bacteria and can be used in the treatment of bacterial infections.
Trypanocidal Agents
Imidazole derivatives such as megazol are used as trypanocidal agents . These compounds can be used to treat infections caused by trypanosomes, the parasites that cause diseases like African sleeping sickness and Chagas disease.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The presence of the imidazole ring is crucial for these interactions .
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the synthesis of imidazole derivatives can be performed under environmentally conscious conditions .
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-propan-2-yl-1H-benzimidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)13-9-4-3-7(11)5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJUWLYXXACIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370919 | |
Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol | |
CAS RN |
175276-96-7 | |
Record name | 5-Chloro-1,3-dihydro-1-(1-methylethyl)-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(propan-2-yl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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